

2,5-Dimethoxybenzoyl chloride molecular weight

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Compound of Interest

Compound Name: *2,5-Dimethoxybenzoyl chloride*

Cat. No.: *B091700*

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An In-depth Technical Guide to **2,5-Dimethoxybenzoyl Chloride**: Properties, Synthesis, and Applications

Introduction

2,5-Dimethoxybenzoyl chloride is a specialized acyl chloride reagent of significant interest to researchers in medicinal chemistry and organic synthesis. Its utility lies in the reactive benzoyl chloride moiety, which is electronically modified by two methoxy groups on the aromatic ring. These substituents influence the reactivity of the acyl chloride and provide synthetic handles for further molecular elaboration, making it a valuable building block for constructing complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its core properties, a detailed breakdown of its molecular weight, common synthetic methodologies, and its applications.

Core Physicochemical Properties and Identifiers

A precise understanding of a reagent's fundamental properties is critical for its effective use in a laboratory setting. **2,5-Dimethoxybenzoyl chloride** is typically encountered as a liquid at room temperature.^[1] Its key identifiers and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ ClO ₃	[1]
Molecular Weight	200.62 g/mol	[2] [3]
CAS Number	17918-14-8	[1] [4]
Canonical SMILES	COC1=CC=C(OC)C(C(=O)Cl)=C1	[1]
InChI Key	YARKPRSRXZGKNI-UHFFFAOYSA-N	[1]

A Detailed Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for **2,5-Dimethoxybenzoyl chloride** is C₉H₉ClO₃. The calculation, based on the standard atomic weights of each element, is detailed below.

- Carbon (C): The standard atomic weight of carbon is approximately 12.011 amu.[\[5\]](#)[\[6\]](#)
- Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 amu.[\[7\]](#)[\[8\]](#)
- Chlorine (Cl): The standard atomic weight of chlorine is approximately 35.453 amu.[\[9\]](#)[\[10\]](#)
- Oxygen (O): The standard atomic weight of oxygen is approximately 15.999 amu.[\[11\]](#)[\[12\]](#)

The molecular weight is calculated as follows:

$$(9 \times C) + (9 \times H) + (1 \times Cl) + (3 \times O) = \text{Molecular Weight} \\ (9 \times 12.011) + (9 \times 1.008) + (1 \times 35.453) + (3 \times 15.999) = 200.62 \text{ g/mol}$$

This calculated value is consistent with data provided by commercial suppliers and chemical databases.[\[2\]](#)[\[3\]](#)

Synthesis and Mechanistic Considerations

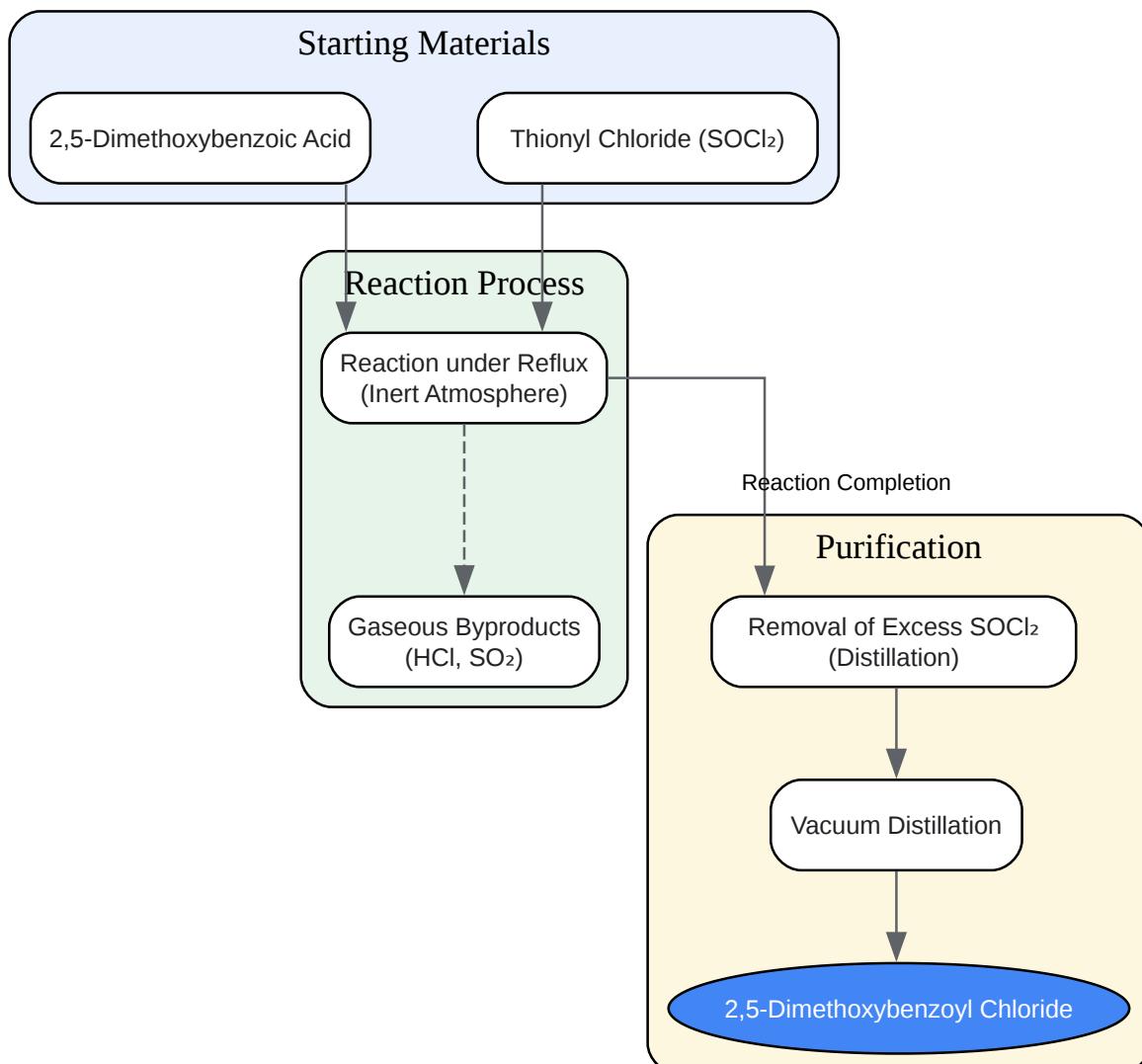
The most common and direct laboratory synthesis of **2,5-Dimethoxybenzoyl chloride** involves the chlorination of its corresponding carboxylic acid, 2,5-dimethoxybenzoic acid. This transformation is typically achieved using an inorganic acid chloride such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis via Thionyl Chloride

- **Setup:** A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2,5-dimethoxybenzoic acid. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** Thionyl chloride (typically 1.5 to 2.0 equivalents) is added to the flask, either neat or with a non-protic solvent like toluene or dichloromethane. If desired, a catalytic amount of DMF (1-2 drops) is added.
- **Reaction:** The mixture is gently heated to reflux (typically 70-80 °C) and stirred. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).
- **Workup:** Upon completion, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude **2,5-Dimethoxybenzoyl chloride** product is then purified, commonly by vacuum distillation, to yield the final product.

Causality and Mechanistic Pathway

The use of thionyl chloride is predicated on its ability to convert a hydroxyl group into a good leaving group. The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair on the carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride. Following a series of steps involving the departure of chloride and sulfur dioxide, the highly electrophilic acyl chloride is formed. The generation of gaseous byproducts (HCl and SO_2) helps drive the reaction to completion according to Le Châtelier's principle.



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Caption: Synthetic workflow for **2,5-Dimethoxybenzoyl chloride**.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. Each method provides a unique piece of structural information.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

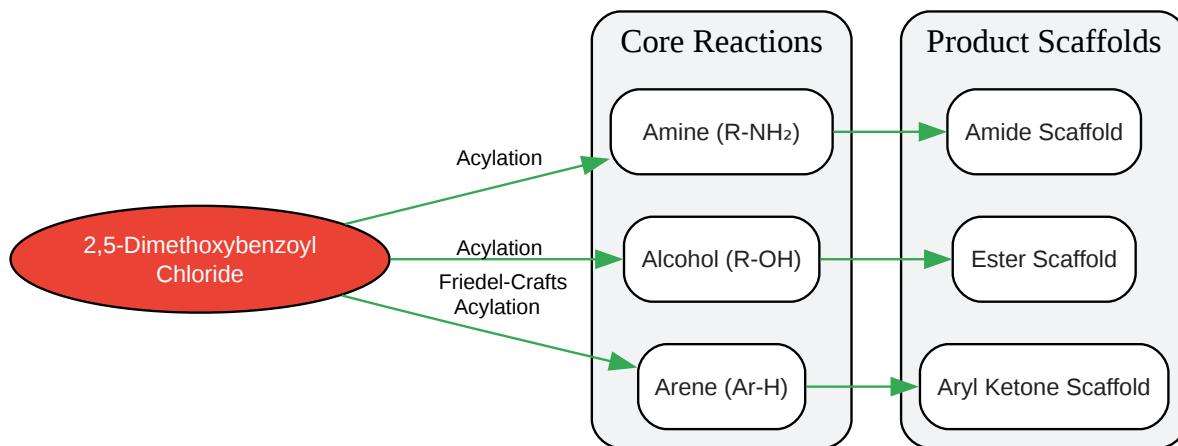
- ^1H NMR: Will show characteristic signals for the aromatic protons and the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons confirm the 1,2,5-substitution pattern.
- ^{13}C NMR: Will display distinct resonances for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methoxy carbons.
- Infrared (IR) Spectroscopy: A strong absorption band in the region of $1750\text{-}1800\text{ cm}^{-1}$ is a definitive indicator of the acyl chloride C=O stretch.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, resulting in M and M+2 peaks.[13][14]

Applications in Drug Development and Research

2,5-Dimethoxybenzoyl chloride serves as a key intermediate in the synthesis of various biologically active molecules. Its primary function is to introduce the 2,5-dimethoxybenzoyl moiety into a target structure via acylation reactions.

- Acylation of Amines and Alcohols: It readily reacts with primary and secondary amines to form amides, and with alcohols to form esters. These reactions are fundamental in building the core scaffolds of many pharmaceutical compounds.
- Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic or heteroaromatic rings, forming new carbon-carbon bonds and constructing more complex aromatic systems.

The methoxy groups are not merely passive substituents; they can be demethylated at later stages of a synthesis to reveal phenol functionalities, which are common pharmacophores in many drug classes and can serve as points for further functionalization.



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Caption: Key reaction pathways for **2,5-dimethoxybenzoyl chloride**.

Safety and Handling

2,5-Dimethoxybenzoyl chloride is a reactive and corrosive chemical. As an acyl chloride, it will react readily with moisture, including humidity in the air, to produce hydrochloric acid. Therefore, it must be handled in a well-ventilated fume hood, under anhydrous conditions, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed handling and disposal information, the Safety Data Sheet (SDS) provided by the supplier must be consulted.

Conclusion

2,5-Dimethoxybenzoyl chloride is a versatile and valuable reagent for chemical synthesis. A thorough understanding of its properties, particularly its precise molecular weight, is fundamental to its stoichiometric use in reactions. Its straightforward synthesis from 2,5-dimethoxybenzoic acid and its predictable reactivity make it an important tool for medicinal chemists and researchers aiming to construct complex molecules with potential therapeutic applications.

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